Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate
Overview
Description
Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is a chemical compound that serves as a precursor for various organic syntheses. It is particularly relevant in the field of organic electronics, as its derivatives are often used in the production of conductive polymers. The compound is characterized by the presence of a thiophene ring, which is a sulfur-containing heterocycle, and multiple functional groups that allow for further chemical modifications .
Synthesis Analysis
The synthesis of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate and its derivatives involves several steps, including O-alkylation reactions. For instance, the O-alkylation of its disodium salt with 1,2-dichloroethane has been shown to be efficiently catalyzed by ionic type phase transfer catalysts, such as tetrabutyl ammonium bromide and benzyltriethyl ammonium chloride, resulting in high conversion and selectivity . Another study reported the reaction of the compound with 1,2-dibromoethane, leading to a mixture of derivatives, which were characterized by spectroscopic methods .
Molecular Structure Analysis
The molecular structure of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate derivatives has been studied using various techniques. X-ray crystallography has been employed to determine the crystalline and molecular structure of related compounds, revealing details such as hydrogen-bonding networks and the orientation of substituents around the thiophene ring 10.
Chemical Reactions Analysis
The reactivity of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate allows it to undergo various chemical reactions. For example, it can be transformed into electrically conductive polymers through further chemical modifications. The compound's derivatives can participate in oxidation reactions, as well as reactions with alcohols and halogenation agents, leading to a diverse array of products with potential applications in materials science and pharmaceuticals .
Physical and Chemical Properties Analysis
The physical and chemical properties of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate derivatives are influenced by their molecular structure. The presence of the thiophene ring and ester groups affects properties such as solubility, boiling and melting points, and reactivity. The compound's derivatives have been shown to form centrosymmetric dimers and exhibit hydrogen bonding, which can impact their crystallinity and stability . Additionally, some derivatives exhibit novel fluorescence properties, which could be leveraged in the development of new materials .
Scientific Research Applications
Application 1: O-Alkylation
- Scientific Field : Chemistry
- Summary of the Application : Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is used in the O-alkylation of its disodium salt with 1,2-dichloroethane .
- Methods of Application : This process is catalyzed by ionic type phase transfer catalysts, such as tetrabutyl ammonium bromide and benzyltriethyl ammonium chloride . These catalysts showed higher catalytic activities than the nonionic type phase transfer catalysts .
- Results or Outcomes : The conversion of the disodium salt of more than 97% and the selectivity of diethyl 3,4-ethylenedioxythiophene-2,5-dicarboxylate of more than 98% were achieved when the O-alkylation reaction was synergistically catalyzed by tetrabutyl ammonium bromide and potassium iodide .
Application 2: Synthesis of 2,5-Diamide-Substituted Five-Membered Heterocycles
- Scientific Field : Organic Chemistry
- Summary of the Application : Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is used as a reactant for Curtius-like rearrangement reactions for the synthesis of 2,5-diamide-substituted five-membered heterocycles based on the thiophene, pyrrole, and furan ring systems .
- Results or Outcomes : The outcomes of these reactions are the synthesis of 2,5-diamide-substituted five-membered heterocycles .
Application 3: Synthesis of Highly Conductive Polymers
- Scientific Field : Polymer Chemistry
- Summary of the Application : Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is used in the synthesis of fully soluble self-doped poly (3,4-ethylenedioxythiophene) with an electrical conductivity greater than 1000 S cm-1 .
- Results or Outcomes : The outcome of this application is the synthesis of a highly conductive polymer, which is a promising candidate for key materials in organic electronics .
Application 4: Synthesis of 3,4-Ethylenedioxythiophene-2,5-dicarboxylate
- Scientific Field : Organic Chemistry
- Summary of the Application : Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is used in the synthesis of diethyl 3,4-ethylenedioxythiophene-2,5-dicarboxylate .
- Methods of Application : This process is catalyzed by ionic type phase transfer catalysts, such as tetrabutyl ammonium bromide and benzyltriethyl ammonium chloride . These catalysts showed higher catalytic activities than the nonionic type phase transfer catalysts .
- Results or Outcomes : The conversion of the disodium salt of more than 97% and the selectivity of diethyl 3,4-ethylenedioxythiophene-2,5-dicarboxylate of more than 98% were achieved when the O-alkylation reaction was synergistically catalyzed by tetrabutyl ammonium bromide and potassium iodide .
Safety And Hazards
Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305 + P351 + P338) .
Future Directions
properties
IUPAC Name |
diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O6S/c1-3-15-9(13)7-5(11)6(12)8(17-7)10(14)16-4-2/h11-12H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKOBAHUBJPMGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)C(=O)OCC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80288763 | |
Record name | Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80288763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate | |
CAS RN |
1822-66-8 | |
Record name | 1822-66-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57502 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80288763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dihydroxy-thiophene-2,5-dicarboxylic acid diethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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